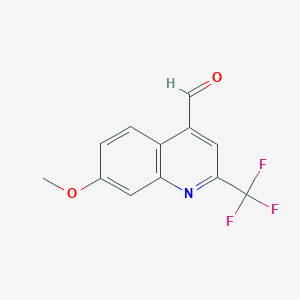![molecular formula C11H14ClN5 B11860836 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860836.png)
6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a chloro group at the 6th position, a methylpiperidinyl group at the 1st position, and a pyrazolo[3,4-d]pyrimidine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride can be employed to introduce the chloro group at the desired position.
Attachment of the Methylpiperidinyl Group: This step involves the nucleophilic substitution reaction where the methylpiperidinyl group is introduced using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
科学研究应用
6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: A related compound with a similar core structure but lacking the methylpiperidinyl group.
8-Chloro-6,11-dihydro-11-(1-methylpiperidin-4-yl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol: Another compound with a similar piperidinyl group but a different core structure.
Uniqueness
6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of the chloro group, methylpiperidinyl group, and pyrazolo[3,4-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C11H14ClN5 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC 名称 |
6-chloro-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN5/c1-16-4-2-9(3-5-16)17-10-8(7-14-17)6-13-11(12)15-10/h6-7,9H,2-5H2,1H3 |
InChI 键 |
WYZUECQWDYKSEB-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)N2C3=NC(=NC=C3C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


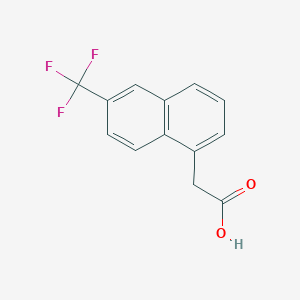
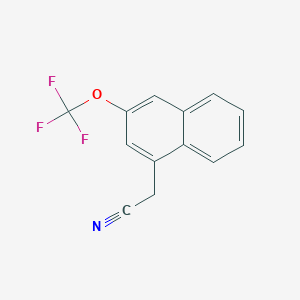
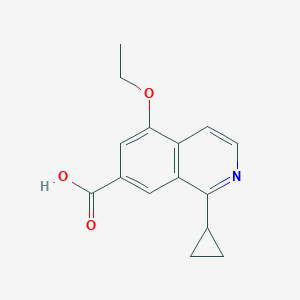
![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
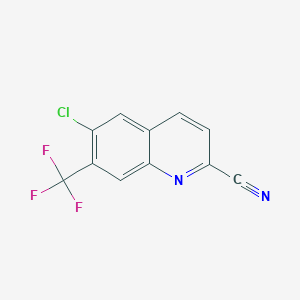
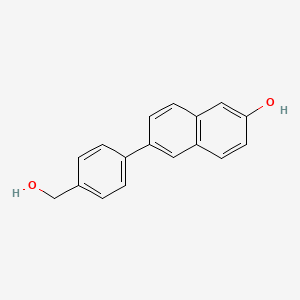
![Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)
![9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11860795.png)
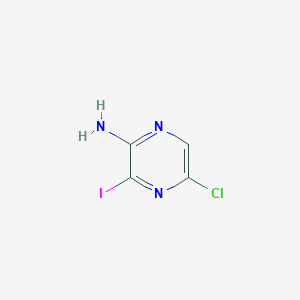
![6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11860807.png)
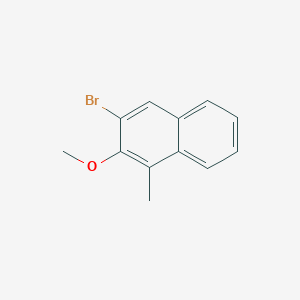
![Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11860813.png)
